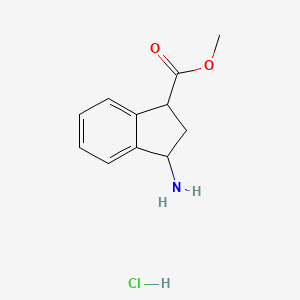

5-溴-2,3-二氢-1h-茚满-1-羧酸

描述

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid is a chemical compound that is part of a broader class of brominated indene derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. Although the provided papers do not directly discuss 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of brominated carboxylic acids and related compounds often involves regioselective halogenation and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis to yield the desired product . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester involves N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of a 5-bromo indole derivative was confirmed by X-ray single crystal diffraction, and the molecule's intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivative was determined, revealing intramolecular hydrogen bonding and π-π stacking interactions . These techniques could be applied to determine the molecular structure of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid and to understand its intermolecular interactions.

Chemical Reactions Analysis

Brominated carboxylic acids can undergo various chemical reactions, including cyclization and interaction with nucleophiles. For instance, β-Bromo-α,β-unsaturated carboxylic acids can be cyclized with dimethylhydrazine in the presence of a palladium catalyst to form pyrrole derivatives . The reactivity of the bromine atom and the carboxylic acid group in 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid would likely allow for similar transformations, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated carboxylic acids can be studied using spectroscopic techniques and thermal analysis. The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid provide insights into the vibrational modes and molecular interactions of brominated carboxylic acids . Additionally, the thermal stability of a brominated indole derivative was assessed, showing good stability up to 215 °C . These methods could be used to characterize the physical and chemical properties of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid, including its stability and vibrational spectrum.

科学研究应用

合成技术

溴化工艺优化:一项研究描述了3-氧代-1H-茚满-1-羧酸衍生物的合成,其中涉及优化至产率达97%的溴化工艺 (杨立建,2013).

催化环化方法:另一项研究重点关注β-溴-α,β-不饱和羧酸的钯催化羰基化环化,证明了溴代茚满衍生物在复杂有机反应中的效用 (延奎裴和C.赵,2014).

有机化学中的应用

创建交叉共轭体系:使用5-溴-1,3-戊二烯对醛和酮进行铟介导的γ-戊二烯基化研究,突出了溴代茚满衍生物在生成有价值化学结构中的作用 (西蒙·S·伍、尼尔·斯奎尔斯、A·G·法利斯,1999).

合成药物中间体:使用涉及溴代茚满化合物的工艺,已证明了在药物研究中很重要的各种吡唑-羧酸衍生物的合成 (牛文博,2011).

高级复合物形成

螺环骨架的形成:一项关于使用溴代茚满衍生物合成1,7-二氧杂-2,6-二氧代螺[4.4]壬烷的研究说明了它们在创建复杂分子结构中的效用 (帕尔温德·辛格、安努·米塔尔、P·考尔、苏伯德·库马尔,2006).

新型化合物的表征:溴代茚满衍生物5-溴-1-(4-溴苯基)异靛的合成和表征,提供了对这类化合物的结构和化学性质的见解 (加马尔·A·埃尔-希蒂、基思·史密斯、梅斯弗·阿拉姆里、C·莫里斯、P·基尔、B·卡里乌基,2018).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

Indole derivatives, which are structurally similar to “5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid”, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s physical form is a white to yellow solid, and it is stable at room temperature .

Result of Action

Indole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Action Environment

属性

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOBLZUVLGGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid | |

CAS RN |

1132943-94-2 | |

| Record name | 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)

![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)

![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)

![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)